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Compound of Interest

Compound Name: Azetidin-3-one trifluoroacetate

Cat. No.: B2738134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azetidin-3-one trifluoroacetate, a

valuable building block in medicinal chemistry and drug discovery. This document outlines its

chemical properties, synthesis, spectroscopic data, and its relevance in the development of

novel therapeutics.

Core Compound Data
Azetidin-3-one trifluoroacetate is a salt formed from the heterocyclic ketone, azetidin-3-one,

and trifluoroacetic acid. The azetidine ring is a strained four-membered heterocycle that

provides a unique three-dimensional scaffold, which can impart desirable properties to drug

candidates, such as improved metabolic stability and solubility.
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Property Value Source

Molecular Formula C₅H₆F₃NO₃ Calculated

Molecular Weight 185.10 g/mol Calculated

CAS Number 2089255-86-5 --INVALID-LINK--

Canonical SMILES
C1C(=O)CN1.C(=O)(C(F)

(F)F)O
Calculated

IUPAC Name
azetidin-3-one;2,2,2-

trifluoroacetic acid
Calculated

Appearance Expected to be a solid

Synthesis and Experimental Protocols
The synthesis of azetidin-3-one trifluoroacetate is typically achieved through a

straightforward acid-base reaction between azetidin-3-one and trifluoroacetic acid. The parent

azetidin-3-one can be synthesized via several methods, including the oxidation of N-protected

3-hydroxyazetidine or through gold-catalyzed cyclization of N-propargylsulfonamides.[1]

Experimental Protocol: Formation of Azetidin-3-one
Trifluoroacetate
This protocol describes a general method for the formation of the trifluoroacetate salt of an

amine.

Materials:

Azetidin-3-one

Trifluoroacetic acid (TFA)

Anhydrous diethyl ether (or other suitable inert solvent)

Stirring apparatus

Ice bath
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Procedure:

Dissolve a known quantity of azetidin-3-one in a minimal amount of anhydrous diethyl ether

in a clean, dry flask.

Cool the solution in an ice bath with continuous stirring.

Slowly add one molar equivalent of trifluoroacetic acid dropwise to the stirred solution.

A precipitate of azetidin-3-one trifluoroacetate should form upon addition of the acid.

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete

salt formation.

Collect the solid product by vacuum filtration.

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any

unreacted starting materials.

Dry the product under vacuum to yield the final azetidin-3-one trifluoroacetate salt.

Spectroscopic Data
Detailed spectroscopic data for azetidin-3-one trifluoroacetate is not readily available in the

public domain. However, the expected spectral characteristics can be inferred from the known

data of azetidin-3-one and trifluoroacetic acid.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

methylene protons of the azetidine ring. Due to the acidic proton from trifluoroacetic acid, the

amine proton of the azetidine ring will be protonated, leading to a downfield shift of the

adjacent methylene protons. The acidic proton of the trifluoroacetate counter-ion may appear

as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the

azetidin-3-one moiety at a characteristic downfield position. Signals for the two methylene

carbons of the azetidine ring are also expected. The trifluoroacetate counter-ion will show

signals for the quaternary carbon and the carbonyl carbon.
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IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the

carbonyl group (C=O) of the azetidin-3-one ring, typically in the range of 1750-1730 cm⁻¹. A

broad absorption band in the region of 3200-2500 cm⁻¹ would be indicative of the N-H⁺

stretch of the protonated amine. Characteristic strong absorptions for the C-F bonds and the

carboxylate group of the trifluoroacetate anion are also expected.

Mass Spectrometry: The mass spectrum of the salt will show the molecular ion peak for the

free base, azetidin-3-one, at m/z = 71.04.[2]

Applications in Drug Discovery and Signaling
Pathways
The azetidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a

molecular framework that is able to provide useful ligands for more than one type of receptor or

enzyme target. Azetidine-containing compounds have been investigated for a wide range of

therapeutic applications.

Role as a MEK Inhibitor and the MEK1/2-ERK1/2
Signaling Pathway
Several azetidine derivatives have been developed as inhibitors of Mitogen-activated protein

kinase kinase (MEK), a key component of the Ras-Raf-MEK-ERK signaling pathway. This

pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][4]

Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive

target for anticancer drug development.

Below is a diagram illustrating the MEK1/2-ERK1/2 signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2738134?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167741/
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidin-3-one
https://pmc.ncbi.nlm.nih.gov/articles/PMC305855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC305855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3485978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3485978/
https://www.benchchem.com/product/b2738134#azetidin-3-one-trifluoroacetate-molecular-weight-and-formula
https://www.benchchem.com/product/b2738134#azetidin-3-one-trifluoroacetate-molecular-weight-and-formula
https://www.benchchem.com/product/b2738134#azetidin-3-one-trifluoroacetate-molecular-weight-and-formula
https://www.benchchem.com/product/b2738134#azetidin-3-one-trifluoroacetate-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2738134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2738134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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